1-Methyl-5-nitrouracil
Overview
Description
1-Methyl-5-nitrouracil is a chemical compound with the molecular formula C5H5N3O4 . It has an average mass of 171.111 Da and a monoisotopic mass of 171.028000 Da .
Synthesis Analysis
The synthesis of 1-Methyl-5-nitrouracil has been reported in various studies . For instance, one study reported the synthesis of 1-butyl-3-methyl-5-nitrouracil through a reaction involving 3-methyl-5-nitrouracil .Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitrouracil has been analyzed in several studies . It is known to be a polarizable molecule with a permanent electric dipole moment . The crystal structures incorporating the neutral or ionic 5-nitrouracil have been compared, discussing the effect of the packing in the optimization of the crystalline optical properties .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-5-nitrouracil have been studied . For example, one study reported the reaction of 3-methyl-5-nitrouracil with dimethylformamide (DMF) dibutyl acetal .Scientific Research Applications
Synthesis of Derivatives
1-Methyl-5-nitrouracil has been used in the synthesis of various derivatives. Gondela and Walczak (2007) demonstrated its application in the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives through reactions with aromatic amines and amino pyridines (Gondela & Walczak, 2007).
Study of Radical Formation
Lorenz and Benson (1975) investigated the formation of iminoxy radicals in 1-Methyl-5-nitrouracil when exposed to ionizing radiation, providing insights into radical formation mechanisms in nitropyrimidines (Lorenz & Benson, 1975).
Crystal Structure Analysis
Ginell and Parthasarathy (1981) explored the crystal structure of 1-methyl-5-nitrouracil monohydrate, revealing novel intercalation of water molecules between pyrimidine bases, which could impact DNA helix stability (Ginell & Parthasarathy, 1981).
Antimicrobial Activity Research
Long, Matthews, and Robins (1976) synthesized various 5,6-dihydro-5-nitrouracil derivatives, including 1-methyl-5-nitrouracil, and evaluated their antimicrobial activity, although no significant inhibition of growth was observed in tested strains (Long, Matthews, & Robins, 1976).
Reactivity Analysis
Vampa, Benvenuti, and Pecorari (1992) conducted a study on the reactivity of uracil derivatives, including 1-methyl-5-nitrouracil, with respect to methyl iodide, using high-performance thin-layer chromatographic densitometry (Vampa, Benvenuti, & Pecorari, 1992).
Optical Properties in Crystalline Solids
Ramos Silva and Pereira da Silva (2023) reviewed the molecular and crystalline properties of 5-nitrouracil, discussing its potential in nonlinear optics and optoelectronics. They focused on optimizing crystalline optical properties through packing effects (Ramos Silva & Pereira da Silva, 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-5-nitropyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(9)6-5(7)10/h2H,1H3,(H,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBCXIVJCAUBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373118 | |
Record name | 5-nitro-1-methyl-uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitrouracil | |
CAS RN |
28495-88-7 | |
Record name | 5-nitro-1-methyl-uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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